molecular formula C5H9N5 B1322676 5-(Pyrrolidin-3-yl)-2H-tetrazole CAS No. 570424-05-4

5-(Pyrrolidin-3-yl)-2H-tetrazole

Cat. No.: B1322676
CAS No.: 570424-05-4
M. Wt: 139.16 g/mol
InChI Key: VYQMPDFYNWSLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyrrolidin-3-yl)-2H-tetrazole is a heterocyclic compound that features a pyrrolidine ring fused to a tetrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-3-yl)-2H-tetrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrolidine derivatives with azide sources under specific conditions to form the tetrazole ring . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-3-yl)-2H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the tetrazole ring .

Scientific Research Applications

5-(Pyrrolidin-3-yl)-2H-tetrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-3-yl)-2H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrrolidin-3-yl)-2H-tetrazole is unique due to its combination of the pyrrolidine and tetrazole rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

5-pyrrolidin-3-yl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-2-6-3-4(1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQMPDFYNWSLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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